2-acetyl-3-methylbenzaldehyde
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Overview
Description
2-Acetyl-3-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the second position and a methyl group at the third position on the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, bromo, or other substituted derivatives.
Scientific Research Applications
2-Acetyl-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-acetyl-3-methylbenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as an electrophile or nucleophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Benzaldehyde: Lacks the acetyl and methyl groups, simpler structure.
2-Acetylbenzaldehyde: Similar structure but without the methyl group.
3-Methylbenzaldehyde: Similar structure but without the acetyl group.
Uniqueness: 2-Acetyl-3-methylbenzaldehyde is unique due to the presence of both an acetyl and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups allows for a broader range of chemical reactions and applications.
Properties
CAS No. |
694520-51-9 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-acetyl-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-4-3-5-9(6-11)10(7)8(2)12/h3-6H,1-2H3 |
InChI Key |
KCZHSDDLRYALJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
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